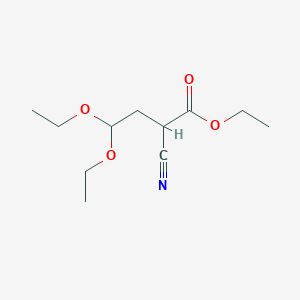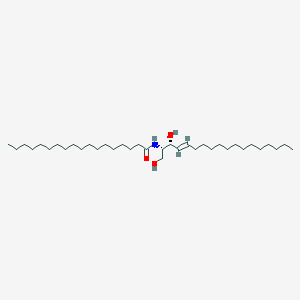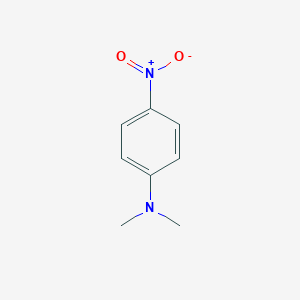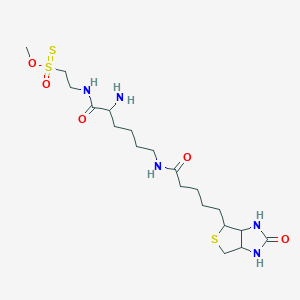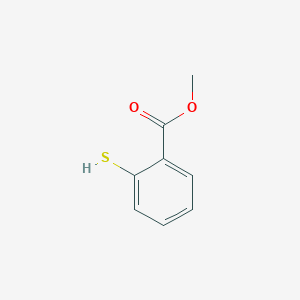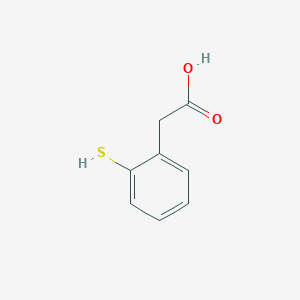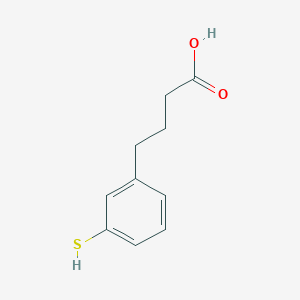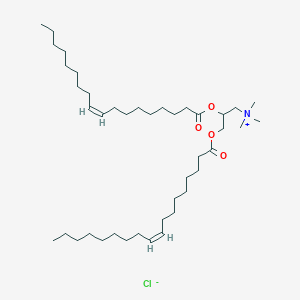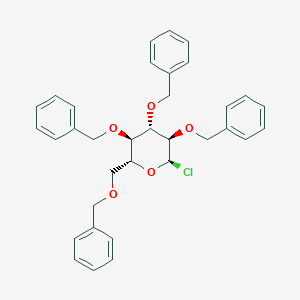
2,3,4,6-テトラ-O-ベンジル-α-D-グルコピラノシルクロリド
概要
説明
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a derivative of D-glucopyranose, a sugar molecule. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranosyl derivatives. It is characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring, which provide stability and facilitate various chemical reactions .
科学的研究の応用
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucopyranosyl derivatives, which are important in various chemical reactions and processes.
Biology: The compound is used in the study of carbohydrate chemistry and the development of carbohydrate-based drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds for the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of specialty chemicals and materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This is followed by the conversion of the resulting tetra-O-benzyl-D-glucopyranose to the corresponding glucopyranosyl chloride. One common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and conversion steps, with careful control of reaction conditions to ensure high yield and purity. Solvents such as chloroform are often used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
化学反応の分析
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles to form different glucopyranosyl derivatives.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions include various glucopyranosyl derivatives, which can be further utilized in the synthesis of more complex molecules .
作用機序
The mechanism of action of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during the reaction, while the chloride group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of various glucopyranosyl derivatives .
類似化合物との比較
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
Uniqueness
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is unique due to its specific substitution pattern and the presence of benzyl groups, which provide stability and facilitate various chemical reactions. This makes it a valuable intermediate in the synthesis of complex glucopyranosyl derivatives .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in the synthesis of the cholic acid C-glucoside?
A1: In this specific research [], 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride serves as the key glucosyl donor in a direct C-glucosidation reaction. This reaction leads to the formation of a carbon-carbon bond between the glucosyl moiety and the cholic acid derivative, specifically at the 3-alpha position, resulting in a C-glucoside of cholic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



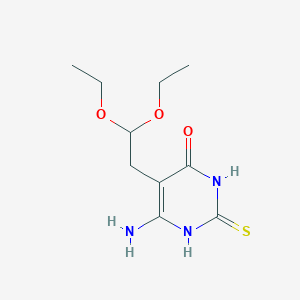
![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
